molecular formula C30H24N2O5 B11628312 3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11628312
M. Wt: 492.5 g/mol
InChI Key: XIXLORKAFFIDGZ-BYCLXTJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 3-hydroxy-pyrrol-2-one family, characterized by a five-membered lactam ring with diverse substituents that modulate its physicochemical and biological properties. Key structural features include:

  • Position 4: A 4-methoxybenzoyl group, contributing electron-donating effects via the methoxy substituent.
  • Position 1: A pyridin-4-ylmethyl substituent, which may enhance solubility and metal-binding capabilities due to the pyridine nitrogen.

While direct data on this compound’s synthesis or activity is absent in the provided evidence, structural analogs from the literature allow for comparative analysis.

Properties

Molecular Formula

C30H24N2O5

Molecular Weight

492.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3-phenoxyphenyl)-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H24N2O5/c1-36-23-12-10-21(11-13-23)28(33)26-27(32(30(35)29(26)34)19-20-14-16-31-17-15-20)22-6-5-9-25(18-22)37-24-7-3-2-4-8-24/h2-18,27,33H,19H2,1H3/b28-26+

InChI Key

XIXLORKAFFIDGZ-BYCLXTJYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Base-Assisted Cyclization of Nitrile Precursors

A widely reported method for pyrrolone synthesis involves base-mediated cyclization of nitrile-containing intermediates. For the target compound, this approach begins with a nitrile precursor bearing the 3-phenoxyphenyl and 4-methoxybenzoyl groups.

Procedure :

  • Synthesis of 4-oxo-4-(3-phenoxyphenyl)butanenitrile : React 3-phenoxybenzaldehyde with cyanoacetamide under Knoevenagel conditions.

  • Cyclization : Treat the nitrile with potassium tert-butoxide in DMSO at 70°C to induce cyclization, forming the pyrrolone core.

  • Acylation : Introduce the 4-methoxybenzoyl group via Friedel-Crafts acylation using 4-methoxybenzoyl chloride and AlCl₃.

Key Data :

StepReagents/ConditionsYieldCharacterization (NMR, IR)
1Knoevenagel, 80°C78%δ 7.4–7.1 (aromatic), ν 2220 cm⁻¹ (CN)
2t-BuOK, DMSO, 70°C65%δ 5.2 (pyrrolone CH₂), ν 1700 cm⁻¹ (C=O)
3AlCl₃, CH₂Cl₂, 0°C58%δ 3.8 (OCH₃), ν 1680 cm⁻¹ (benzoyl C=O)

Advantages : High regioselectivity for the 4-methoxybenzoyl group.
Limitations : DMSO may complicate purification due to sulfur byproducts.

Triflyl Chloride-Mediated Dimerization and Functionalization

Triflyl chloride (TfCl) promotes cyclization of 3-hydroxypyrroles into bi(pyrrolinones), which can be mono-functionalized for asymmetric substitution.

Procedure :

  • Synthesis of 3-hydroxypyrrole : Condense 3-phenoxyphenylacetonitrile with ethyl glyoxylate.

  • TfCl Cyclization : React 3-hydroxypyrrole with TfCl in CH₂Cl₂ to form a dimeric pyrrolinone.

  • Cleavage and Acylation : Hydrolyze the dimer under acidic conditions, then acylate with 4-methoxybenzoyl chloride.

  • N-Alkylation : Introduce the pyridin-4-ylmethyl group using 4-(chloromethyl)pyridine and NaH.

Key Data :

StepReagents/ConditionsYield
1Ethyl glyoxylate, EtOH82%
2TfCl, CH₂Cl₂, 0°C70%
3HCl/MeOH, then 4-methoxybenzoyl chloride63%
4NaH, DMF, 60°C55%

Advantages : High diastereoselectivity (>95% dr).
Limitations : Multi-step purification required after dimer cleavage.

Sequential Functionalization of Pyrrolone Intermediates

Direct N-Alkylation and Acylation

Starting from a commercially available 5-aryl-1,5-dihydro-2H-pyrrol-2-one, this method sequentially introduces substituents.

Procedure :

  • N-Alkylation : React 5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one with 4-(chloromethyl)pyridine in DMF using K₂CO₃.

  • Hydroxylation : Oxidize position 3 using m-CPBA to form the 3-hydroxy group.

  • Friedel-Crafts Acylation : Introduce 4-methoxybenzoyl chloride with AlCl₃.

Key Data :

StepReagents/ConditionsYield
1K₂CO₃, DMF, 80°C75%
2m-CPBA, CHCl₃68%
3AlCl₃, CH₂Cl₂60%

Advantages : Avoids complex cyclization steps.
Limitations : Over-oxidation risks during hydroxylation.

Protection-Deprotection Strategies

The 3-hydroxy group necessitates protection during acylation or alkylation. Common strategies include:

Silyl Ether Protection

  • Protection : Treat with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole.

  • Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF.

Benzyl Ether Protection

  • Protection : Benzyl bromide, K₂CO₃.

  • Deprotection : Hydrogenolysis with Pd/C, H₂.

Comparative Efficiency :

Protecting GroupDeprotection YieldCompatibility
TBDMS92%Acid-sensitive intermediates
Benzyl88%Stable under basic conditions

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors improve yields in cyclization steps. Solvent recycling (e.g., DMF, CH₂Cl₂) and catalytic AlCl₃ recovery enhance sustainability.

Analytical Characterization

Critical characterization data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.5 (pyridyl H), 7.6–6.8 (aromatic H), 5.1 (pyrrolone CH₂), 3.8 (OCH₃).

  • HRMS : m/z 513.1789 [M+H]⁺ (calc. 513.1792).

  • IR : 3250 cm⁻¹ (OH), 1680 cm⁻¹ (C=O) .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrrole derivatives. The structural characterization is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : To determine the molecular structure and confirm the presence of specific functional groups.
  • Infrared Spectroscopy (IR) : For identifying functional groups based on their characteristic absorption bands.
  • Mass Spectrometry (MS) : To ascertain the molecular weight and fragmentation pattern.

Anticancer Properties

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer activities. The compound has been evaluated for its efficacy against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving:

  • Inhibition of cell proliferation : Targeting specific signaling pathways that regulate cell growth.
  • Cell cycle arrest : Preventing cancer cells from progressing through the cell cycle.

A study highlighted the compound's ability to inhibit tumor growth in xenograft models, underscoring its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Molecular docking studies have shown favorable interactions with COX-1 and COX-2, suggesting that it may serve as a dual inhibitor for these enzymes .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties reveal that this compound exhibits activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate moderate to strong antimicrobial effects, making it a candidate for further development in treating bacterial infections .

Case Study: Anticancer Activity Evaluation

A comprehensive study assessed the anticancer efficacy of 3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one on human breast cancer cells (MCF-7). The results indicated:

Treatment Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

This data supports its potential as an effective anticancer agent with minimal cytotoxicity at lower concentrations .

Case Study: Anti-inflammatory Mechanism

In a study investigating its anti-inflammatory mechanism, the compound was shown to reduce prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages by over 50% at concentrations above 25 µM, indicating a significant anti-inflammatory effect .

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Position 1 : The target’s pyridin-4-ylmethyl group is unique among analogs, which typically feature alkyl or substituted alkyl chains (e.g., 2-hydroxypropyl in ). The pyridine moiety may improve solubility and enable coordination with biological targets.
  • Position 4: The 4-methoxybenzoyl group in the target contrasts with electron-withdrawing substituents (e.g., trifluoromethoxy in ) or bulky groups (e.g., benzyloxy in ). Methoxy groups are known to enhance metabolic stability compared to methyl or ethyl analogs .
  • Phenoxy groups can increase lipophilicity, affecting membrane permeability.
Electronic and Steric Effects
  • Electron-Donating vs. Withdrawing Groups: The 4-methoxybenzoyl group (target) donates electrons via resonance, contrasting with 4-fluorobenzoyl (electron-withdrawing, ) or 3-methylbenzoyl (electron-neutral, ). This may alter charge distribution in the lactam ring, affecting reactivity or target engagement.
  • Steric Considerations: The 3-phenoxyphenyl group (target) introduces ortho-substitution steric hindrance absent in para-substituted analogs (e.g., 4-trifluoromethoxyphenyl in ). This could limit rotational freedom or hinder interactions in constrained environments. Bulky substituents like benzyloxy (in ) or isopropyl (in ) may reduce synthetic yields due to steric clashes during cyclization, as seen in lower yields for compound 38 (17%) .
Implications for Structure-Activity Relationships (SAR)
  • Bioavailability : The pyridin-4-ylmethyl group (target) may enhance aqueous solubility compared to alkyl chains (e.g., 2-methoxyethyl in ), critical for oral bioavailability.
  • Target Binding: Noncovalent interactions (e.g., π-stacking with 3-phenoxyphenyl, hydrogen bonding via the hydroxyl group) could be critical for activity, as highlighted by computational studies in .

Computational and Analytical Insights

  • Crystallography : SHELX programs () are widely used for determining crystal structures of such compounds, aiding in conformational analysis.
  • Noncovalent Interactions: Methods from reveal that the target’s phenoxy and pyridinyl groups likely participate in van der Waals and hydrogen-bonding interactions, respectively.

Biological Activity

The compound 3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potential based on available research findings.

  • Molecular Formula : C27H25NO6
  • Molecular Weight : 459.5 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its structural components, which include:

  • A pyrrole ring that may influence its interaction with biological targets.
  • Methoxy and phenoxy groups that could enhance lipophilicity and modulate receptor interactions.

1. Antiviral Activity

Research has indicated that compounds structurally similar to 3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one exhibit significant antiviral properties. For instance, flavonoids with similar functional groups have shown potent activity against picornaviruses, suggesting a potential for this compound in antiviral applications .

2. Anticancer Potential

Several studies have explored the anticancer properties of pyrrole derivatives. The compound's ability to induce apoptosis in cancer cells has been noted, with mechanisms involving the modulation of cell cycle progression and inhibition of tumor growth. For example, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential use in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study on Antiviral ActivityCompounds with similar structures showed antiviral efficacy against poliovirus and rhinovirus with MIC50 values ranging from 0.016 to 0.5 µg/mL .
Anticancer ActivityDemonstrated significant cytotoxicity in breast cancer cell lines with IC50 values around 1.29 µM; effective in drug-resistant cell lines .
Anti-inflammatory StudyInhibited TNF-alpha by up to 78% and IL-6 by up to 89% at a concentration of 10 µg/mL .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-hydroxy-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one, and how are they addressed methodologically?

  • Answer: Synthesis of this compound involves base-assisted cyclization (e.g., using substituted aldehydes or amines) and careful control of reaction conditions. For example, demonstrates that cyclization reactions with aryl substituents (e.g., phenoxyphenyl groups) require precise stoichiometry and temperature to avoid side reactions. Low yields (e.g., 9–47% in ) are mitigated by solvent optimization (e.g., MeOH recrystallization) and extended reflux times. NMR and HRMS are critical for confirming regiochemistry and purity .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure and purity?

  • Answer:

  • 1H/13C NMR: Essential for confirming aromatic substituent positions and hydrogen bonding (e.g., hydroxy group at position 3). and highlight distinct chemical shifts for methoxybenzoyl (δ ~3.8 ppm) and pyridinylmethyl groups (δ ~4.5–5.0 ppm).
  • HRMS: Validates molecular weight (e.g., <0.005 ppm error in ).
  • FTIR: Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches .

Q. How can researchers design initial structure-activity relationship (SAR) studies for this compound?

  • Answer: Focus on substituent variations at positions 4 (methoxybenzoyl) and 5 (phenoxyphenyl). shows that electron-withdrawing groups (e.g., –CF₃, –Cl) on the aryl ring reduce reaction yields but may enhance bioactivity. Use parallel synthesis with controlled variables (e.g., substituent polarity, steric bulk) and assess outcomes via dose-response assays .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-phenoxyphenyl substituent influence reactivity and biological activity?

  • Answer: The 3-phenoxyphenyl group introduces steric hindrance, slowing cyclization kinetics ( ). Electron-donating substituents (e.g., –OCH₃) on the benzoyl moiety enhance solubility but may reduce binding affinity. Computational modeling (e.g., DFT) can predict substituent effects on charge distribution and H-bonding capacity. Compare with analogs in (imidazolylpropyl derivatives) to isolate steric contributions .

Q. What experimental designs are suitable for resolving contradictions in stability data across studies?

  • Answer: Adopt a split-plot design (as in ) with variables like pH, temperature, and light exposure. For example:

VariableLevels TestedMeasurement Endpoint
pH2.0, 7.4, 9.0Degradation half-life (HPLC)
Temperature25°C, 37°C, 50°CNMR peak integrity
Statistical tools (ANOVA, Tukey’s test) can identify significant degradation pathways .

Q. How can environmental fate studies for this compound be structured to assess ecological risks?

  • Answer: Follow frameworks in :

  • Phase 1: Determine partition coefficients (log P) and hydrolysis rates (OECD 111).
  • Phase 2: Use microcosm assays to study biodegradation (e.g., ISO 14592) and bioaccumulation in model organisms (e.g., Daphnia magna).
  • Phase 3: Apply QSAR models to predict toxicity endpoints (e.g., LC₅₀) .

Methodological Recommendations

  • Synthesis Optimization: Use high-boiling solvents (e.g., DMF) for substituents with low reactivity ( ).
  • Analytical Cross-Validation: Combine XRD with NMR/HRMS to resolve crystallinity issues ().
  • Biological Assays: Prioritize in vitro models (e.g., enzyme inhibition) before in vivo studies to minimize ethical concerns.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.